4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid
Overview
Description
4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid is a heterocyclic compound with the molecular formula C10H8N2O3 and a molecular weight of 204.18 g/mol . This compound is known for its unique structure, which includes a naphthyridine core substituted with hydroxy and carboxylic acid groups. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
The synthesis of 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid typically involves the condensation of 2-amino-6-methylpyridine with diethyl ethoxymethylenemalonate or triethyl orthoformate and diethyl malonate . This reaction forms N-(2-methyl-5-aminopyridinyl)methylenemalonate, which then undergoes cyclization and hydrolysis to yield the target compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: The compound can be reduced to form amines or alcohols.
Cyclization: The compound can participate in cyclization reactions to form fused heterocycles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with these targets, modulating their activity . The naphthyridine core can also participate in π-π stacking interactions, further influencing its biological effects .
Comparison with Similar Compounds
4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid can be compared with other similar compounds, such as:
1,8-Naphthyridine derivatives: These compounds share the naphthyridine core but differ in their substituents, leading to variations in their chemical and biological properties.
Quinolone derivatives: These compounds have a similar bicyclic structure but with different heteroatoms, affecting their reactivity and applications.
Pyridine derivatives: These simpler heterocycles lack the fused ring system of naphthyridines, resulting in different chemical behaviors.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
7-methyl-4-oxo-1H-1,8-naphthyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-5-2-3-6-8(13)7(10(14)15)4-11-9(6)12-5/h2-4H,1H3,(H,14,15)(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHJTTWIMQIGVJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60927709 | |
Record name | 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60927709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13250-97-0, 13317-11-8 | |
Record name | nor-Nalidixic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13250-97-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13317-11-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013250970 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013317118 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13250-97-0 | |
Source | DTP/NCI | |
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Record name | 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.030 | |
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Record name | 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid | |
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Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the structural characteristics of 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid?
A: Research has utilized various spectroscopic techniques to characterize the structure of this compound. [] FTIR and FT-Raman spectroscopy were employed to obtain vibrational spectra of the molecule. [] These spectra were further interpreted using computational methods like DFT/6-311G(d,p) in conjunction with VPT2, VSCF, and PT2-VSCF, revealing significant insights into the molecule's vibrational modes and interatomic interactions. [] The study also identified combination and overtone bands in the FTIR spectrum, contributing further to understanding the molecule's vibrational characteristics. [] Additionally, UV-Vis spectroscopy was used to analyze the electronic transitions of the molecule in different solvents, providing insights into its electronic structure. []
Q2: How does the structure of this compound relate to its potential biological activity?
A: While direct structure-activity relationship (SAR) studies on this compound itself are limited in the provided research, derivatives, specifically esters, have shown promising antibacterial activity. [] For example, ethyl and butyl esters of 1-ethyl-1,2-dihydro-4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid demonstrated in vivo efficacy against gram-negative bacteria, including Escherichia coli. [] This suggests modifications to the carboxylic acid group can influence biological activity and that a pro-drug mechanism might be involved. []
Q3: Have any computational studies been performed on this compound?
A: Yes, computational chemistry played a crucial role in understanding the structural and electronic properties of this compound. [] Density functional theory (DFT) calculations were performed using the 6-311G(d,p) basis set to optimize the molecule's geometry and compute vibrational frequencies. [] These calculations were further refined using methods like VPT2, VSCF, and PT2-VSCF to account for anharmonic effects. [] Additionally, time-dependent density functional theory (TD-DFT) was employed to simulate the UV-Vis spectrum and analyze electronic transitions. [] These computational studies provided valuable insights into the molecule's structure, bonding, and electronic properties. []
Q4: What are the potential applications of this compound based on the available research?
A: While the provided research primarily focuses on the fundamental characterization of this compound, its derivatives, particularly the ethyl and butyl esters of 1-ethyl-1,2-dihydro-4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid, show promise as potential antibacterial agents. [] Further research is needed to explore their efficacy, safety, and potential for development into new antibacterial drugs.
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